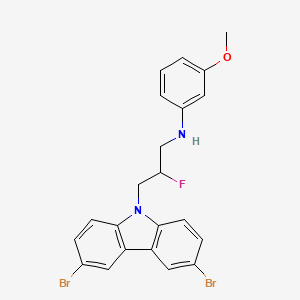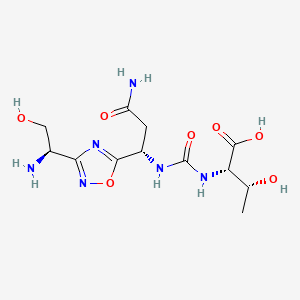
PD-1-IN-1
Übersicht
Beschreibung
CA-170 ist ein niedermolekularer Inhibitor, der die Signalwege des programmierten Zelltods Protein 1 (PD-1) und des V-Domänen-Ig-Suppressors der T-Zell-Aktivierung (VISTA) angreift. Diese Signalwege sind entscheidend für die Regulierung von Immunantworten, insbesondere im Zusammenhang mit der Krebsimmuntherapie. CA-170 wurde entwickelt, um Immun-Checkpoint-Proteine zu modulieren und so die Immunantwort des Körpers gegen Krebszellen zu verstärken .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CA-170 umfasst mehrere Schritte, beginnend mit dem Vorläuferpeptid AUNP-12. Der Prozess umfasst Peptidsynthese, Cyclisierung und verschiedene Reinigungsschritte, um das Endprodukt zu erhalten. Spezielle Details zu den Reaktionsbedingungen und den verwendeten Reagenzien sind proprietär und werden nicht vollständig im öffentlichen Bereich veröffentlicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von CA-170 folgt Standardprotokollen für die Peptidsynthese und -reinigung. Dazu gehören die Festphasen-Peptidsynthese, Cyclisierung und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung. Der Prozess ist für die großtechnische Produktion optimiert, um den klinischen und kommerziellen Anforderungen gerecht zu werden .
Chemische Reaktionsanalyse
Arten von Reaktionen: CA-170 unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt keiner Oxidation oder Reduktion .
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien bei der Synthese von CA-170 gehören geschützte Aminosäuren, Kupplungsmittel und Cyclisierungsreagenzien. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität des Peptids zu erhalten .
Hauptsächlich gebildete Produkte: Das Hauptprodukt der Synthese von CA-170 ist das cyclisierte Peptid selbst. Nebenprodukte umfassen nicht umgesetzte Ausgangsmaterialien und teilweise synthetisierte Zwischenprodukte, die während des Reinigungsprozesses entfernt werden .
Wissenschaftliche Forschungsanwendungen
CA-170 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Onkologie. Es wird verwendet, um die Modulation von Immun-Checkpoints und deren Rolle in der Krebstherapie zu untersuchen. CA-170 hat in präklinischen Studien vielversprechend für seine Fähigkeit gezeigt, die T-Zell-Proliferation und -Effektorfunktionen zu verbessern, was es zu einem wertvollen Werkzeug in der Krebsimmuntherapieforschung macht .
Wirkmechanismus
CA-170 übt seine Wirkung aus, indem es an die PD-1- und VISTA-Proteine bindet, die negative Regulatoren der Immunaktivierung sind. Durch die Hemmung dieser Proteine verstärkt CA-170 die Proliferation und Aktivierung von T-Zellen, wodurch die Immunantwort gegen Krebszellen gesteigert wird. Die Verbindung bildet einen defekten ternären Komplex mit PD-1 und PD-L1, verhindert die Bildung des funktionellen Komplexes und blockiert so das inhibitorische Signal .
Wissenschaftliche Forschungsanwendungen
CA-170 has significant applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the modulation of immune checkpoints and their role in cancer therapy. CA-170 has shown promise in preclinical studies for its ability to enhance T cell proliferation and effector functions, making it a valuable tool in cancer immunotherapy research .
Wirkmechanismus
- Role : PD-1 is an immunosuppressive receptor found on T cells. It downregulates the immune response and promotes self-tolerance. PD-L1, overexpressed on tumor cells, binds to PD-1, inhibiting T cell proliferation and contributing to immune evasion by tumors .
- PD-1 on immune cells interacts with PD-L1 on tumor cells, protecting tumor cells from immune attack. Anti-PD-1 antibodies (like Nivolumab) block this interaction, restoring T cell responses and enhancing antitumor activity .
- Tumor Immune Escape : PD-L1 engagement with PD-1 inhibits T-cell activation, allowing tumor cells to evade immune surveillance .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (PK)
Biochemische Analyse
Biochemical Properties
PD-1-IN-1 interacts with various enzymes, proteins, and other biomolecules. The interaction between PD-1 and its ligands, PD-L1 and PD-L2, plays a vital role in maintaining peripheral tolerance, mechanisms that maintain the quiescence of autoreactive T cells . PD-1 consists of a single N-terminal immunoglobulin variable region (IgV)–like domain, a stalk consisting of approximately 20 amino acids that separates the IgV domain from the plasma membrane, a transmembrane domain, and a cytoplasmic tail containing tyrosine-based signaling motifs .
Cellular Effects
This compound influences cell function by interacting with the PD-1/PD-L1 pathway. This interaction effectively inhibits T-cell proliferation and function, impairing antitumor immune responses . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The interaction of PD-1 with PD-L1 provides inhibitory signals responsible for inhibiting T cell signaling, mediating the mechanisms of tolerance, and providing immune homeostasis . PD-1 suppresses autoimmunity and prevents the occurrence of autoimmune diseases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that PD-1/PD-L1 pathway is not the sole speed-limiting factor of antitumor immunity, and it is insufficient to motivate effective antitumor immune response by blocking PD-1/PD-L1 axis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that blocking the PD-1/PD-L1 pathway with antibodies can enhance T cell effector function when PD-L1 is expressed in chronically inflamed tissues and tumors .
Metabolic Pathways
This compound is involved in several metabolic pathways. The PD-1/PD-L1 pathway has been found to intersect with choline metabolism and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The PD-1/PD-L1 pathway plays a crucial role in the maintenance of peripheral tolerance, which involves the transport and distribution of these molecules .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. PD-1 is expressed on double-negative αβ and γδ T cells in thymus and induced on peripheral T and B cells upon activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CA-170 involves multiple steps, starting from the precursor peptide AUNP-12. The process includes peptide synthesis, cyclization, and various purification steps to obtain the final product. Specific details on the reaction conditions and reagents used are proprietary and not fully disclosed in the public domain .
Industrial Production Methods: Industrial production of CA-170 follows standard protocols for peptide synthesis and purification. This includes solid-phase peptide synthesis, cyclization, and high-performance liquid chromatography (HPLC) for purification. The process is optimized for large-scale production to meet clinical and commercial demands .
Analyse Chemischer Reaktionen
Types of Reactions: CA-170 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of CA-170 include protected amino acids, coupling agents, and cyclization reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The major product formed from the synthesis of CA-170 is the cyclized peptide itself. By-products include unreacted starting materials and partially synthesized intermediates, which are removed during the purification process .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- BMS-1166
- Peptid-57
- AUNP-12 (Vorläuferpeptid)
Einzigartigkeit: CA-170 ist einzigartig in seiner dualen Hemmung sowohl des PD-1- als auch des VISTA-Signalwegs, die nicht redundant sind und unterschiedliche Rollen bei der Immunregulation spielen. Diese duale Zielgerichtetheit bietet einen breiteren und potenziell effektiveren Ansatz für die Krebsimmuntherapie im Vergleich zu Verbindungen, die nur einen Signalweg angreifen .
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673534-76-3 | |
| Record name | CA-170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CA-170 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


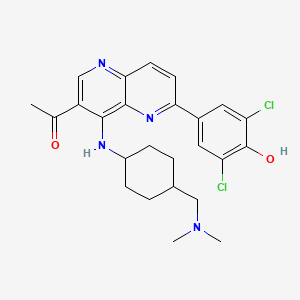

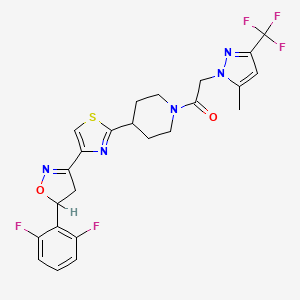
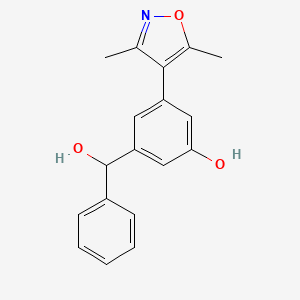
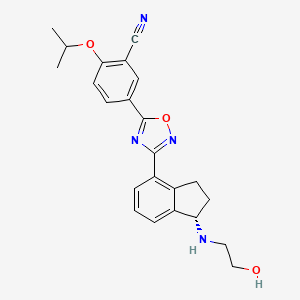
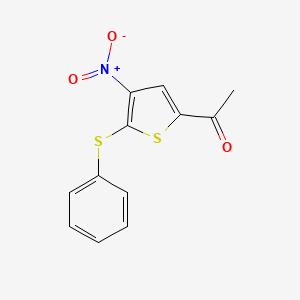
![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
